molecular formula C9H7NO4 B3421769 3,4-Methylenedioxy-beta-nitrostyrene CAS No. 22568-48-5

3,4-Methylenedioxy-beta-nitrostyrene

Cat. No.: B3421769
CAS No.: 22568-48-5
M. Wt: 193.16 g/mol
InChI Key: KFLWBZPSJQPRDD-ARJAWSKDSA-N
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Description

3,4-Methylenedioxy-beta-nitrostyrene is an organic compound with the molecular formula C9H7NO4 It is known for its distinctive structure, which includes a methylenedioxy group attached to a beta-nitrostyrene backbone

Mechanism of Action

Target of Action

3,4-Methylenedioxy-beta-nitrostyrene (MDBN) primarily targets Syk, Src, and p97 . These are tyrosine kinases that play crucial roles in various cellular processes. Syk and Src are involved in signal transduction pathways, while p97 is a key player in protein homeostasis .

Mode of Action

MDBN acts as an inhibitor of Syk, Src, and p97 . It prevents the phosphorylation and cytoskeletal association of GPIIb/IIIa and talin . This inhibition disrupts the normal functioning of these targets, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of Syk, Src, and p97 by MDBN affects multiple biochemical pathways. For instance, it can inhibit platelet aggregation induced by various agents, such as U46619 (a thromboxane A2 analogue), ADP, arachidonic acid (AA), collagen, and thrombin . This inhibition is concentration-dependent .

Pharmacokinetics

It is known to be soluble in dmso (up to 50 mg/ml) , which could potentially influence its bioavailability.

Result of Action

The inhibition of Syk, Src, and p97 by MDBN leads to various molecular and cellular effects. For example, it can significantly inhibit thrombin-induced P-selectin expression in platelets . Furthermore, it significantly inhibits protein tyrosine phosphorylation induced by thrombin or collagen .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MDBN. For instance, it is light-sensitive and should be stored in a sealed, dry environment at 2-8°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Methylenedioxy-beta-nitrostyrene can be synthesized through several methods. One common synthetic route involves the condensation of piperonal with nitromethane in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrostyrene compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxy-beta-nitrostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Methylenedioxy-beta-nitrostyrene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the inhibition of specific enzymes and pathways.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Methylenedioxy-beta-nitrostyrene is unique due to its methylenedioxy group, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other nitrostyrene derivatives and contributes to its specific enzyme inhibition and potential therapeutic applications .

Properties

CAS No.

22568-48-5

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

5-[(Z)-2-nitroethenyl]-1,3-benzodioxole

InChI

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3-

InChI Key

KFLWBZPSJQPRDD-ARJAWSKDSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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